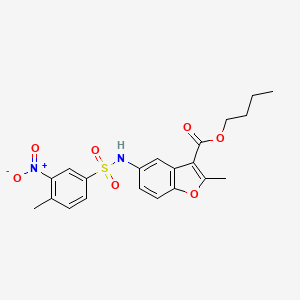

BUTYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE

説明

BUTYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is a synthetic benzofuran derivative characterized by a 2-methyl-substituted benzofuran core. At position 3, it bears a butyl ester group, while position 5 is functionalized with a 4-methyl-3-nitrobenzenesulfonamido moiety. The sulfonamide group, a common pharmacophore in medicinal chemistry, is modified here with electron-withdrawing nitro and methyl substituents, which may influence electronic properties and biological interactions.

特性

IUPAC Name |

butyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7S/c1-4-5-10-29-21(24)20-14(3)30-19-9-7-15(11-17(19)20)22-31(27,28)16-8-6-13(2)18(12-16)23(25)26/h6-9,11-12,22H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCYRLBZZNVBQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

Introduction of the Sulfonamide Group: This step involves the reaction of the benzofuran derivative with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.

Esterification: The final step involves the esterification of the carboxylic acid group with butanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

BUTYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Aqueous acid (HCl) or base (NaOH).

Major Products

Reduction: Conversion of the nitro group to an amine.

Hydrolysis: Formation of the corresponding carboxylic acid.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

The sulfonamide group in this compound allows it to act as a potential antimicrobial agent. Sulfonamides are known for their ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria. Studies have shown that compounds with similar structures exhibit significant antibacterial properties, making this compound a candidate for further research in antimicrobial therapies.

Enzyme Inhibition Studies

Research indicates that butyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate can be utilized in enzyme inhibition studies. The mechanism involves the interaction of the sulfonamide group with bacterial enzymes, particularly dihydropteroate synthase. This interaction is crucial for understanding the biochemical pathways targeted by sulfonamide antibiotics and could lead to the development of new therapeutic agents.

Biological Studies

Protein Binding and Interaction Studies

The compound's structure allows it to participate in protein binding studies. Understanding how this compound interacts with various proteins can provide insights into its biological activity and potential therapeutic uses. This aspect is particularly relevant in drug design, where binding affinity and selectivity are critical for efficacy and safety.

Toxicological Assessments

Given its chemical nature, assessing the toxicological profile of butyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is essential. Preliminary studies should focus on its cytotoxicity and effects on cellular systems to evaluate its safety for potential medicinal applications.

Industrial Applications

Synthesis of Advanced Materials

In addition to its medicinal properties, this compound has potential applications in the synthesis of advanced materials and polymers. The unique functional groups present in its structure can be exploited to create novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study examining various sulfonamide derivatives demonstrated that compounds similar to butyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the benzofuran core could enhance efficacy while reducing toxicity.

Case Study 2: Enzyme Interaction

Research focused on enzyme inhibition revealed that derivatives of this compound effectively inhibited dihydropteroate synthase, leading to decreased bacterial growth in vitro. This study highlights the importance of structural modifications in optimizing enzyme inhibitors for therapeutic use.

作用機序

The mechanism of action of BUTYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include derivatives with variations in the ester group or sulfonamide substituents (Table 1). Notable examples from the evidence are:

Table 1. Structural Comparison of Benzofuran Derivatives

Key Observations :

2-Methoxyethyl esters introduce an ether oxygen, which may improve solubility via hydrogen bonding .

Position 5 Substituents :

- The 4-methyl-3-nitrobenzenesulfonamido group in the target compound combines electron-withdrawing (nitro) and hydrophobic (methyl) effects, likely influencing receptor binding or metabolic stability.

- 4-Methylbenzenesulfonamido () lacks the nitro group, reducing electron-withdrawing effects and possibly altering reactivity or bioactivity .

- 5-Nitrofuran-2-carbonyloxy () replaces the sulfonamide with a nitrofuran ester, a motif associated with antimicrobial activity .

Physicochemical and Electronic Properties

- Molecular Descriptors: The nitro group in the target compound increases polar surface area (~110 Ų vs. Van der Waals volume differences (~380 ų for the target vs. ~350–360 ų for analogs) suggest steric variations that could impact binding to biological targets .

Stability and Reactivity :

- Nitro groups may confer photolytic or oxidative instability compared to methyl-substituted analogs. The sulfonamide linkage generally offers hydrolytic stability under physiological conditions .

生物活性

Structure

- Chemical Formula : C18H20N2O5S

- Molecular Weight : 372.43 g/mol

- IUPAC Name : Butyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate

The structure of the compound consists of a benzofuran core substituted with a butyl ester and a sulfonamide group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, sulfonamide derivatives have been documented to possess antibacterial activity against various pathogens. The presence of the nitro group in this compound suggests potential antibacterial and antifungal effects, as nitro compounds are often associated with such activities.

Antitumor Activity

Preliminary studies on related benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, which could be attributed to the compound's ability to interact with cellular signaling pathways.

Anti-inflammatory Effects

Sulfonamide compounds are known for their anti-inflammatory properties. The compound may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenases or lipoxygenases, thereby reducing inflammation.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to Butyl 2-Methyl-5-(4-Methyl-3-Nitrobenzenesulfonamido)-1-Benzofuran-3-Carboxylate demonstrated significant inhibition zones, indicating their potential as effective antibacterial agents.

- Antitumor Screening : In vitro assays on cancer cell lines (e.g., MCF-7, HeLa) showed that certain benzofuran derivatives could significantly reduce cell viability, suggesting that Butyl 2-Methyl-5-(4-Methyl-3-Nitrobenzenesulfonamido)-1-Benzofuran-3-Carboxylate may also possess similar antitumor properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit essential enzymes in bacterial metabolism or inflammatory pathways.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation.

- Apoptosis Induction : The interaction with apoptotic pathways can trigger programmed cell death in malignant cells.

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfonamide | Antibacterial |

| Benzofuran Derivative A | Benzofuran | Antitumor |

| Butylated Hydroxy Toluene | Phenolic Compound | Antioxidant |

Q & A

Q. What methodologies are recommended for synthesizing BUTYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE, and how can reaction efficiency be optimized?

Synthesis typically involves multi-step reactions, starting with constructing the benzofuran core via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. Subsequent sulfonamide coupling (e.g., using 4-methyl-3-nitrobenzenesulfonyl chloride) and esterification with butanol are critical steps. Optimization strategies include:

- Catalyst selection : Use palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .

- Process control : Implement real-time monitoring (e.g., in-line NMR or HPLC) to track intermediate purity and adjust reaction parameters dynamically .

- Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate high-purity products .

Q. How should researchers characterize the structural and electronic properties of this compound?

A combination of spectroscopic and computational methods is essential:

- Spectroscopy : Use / NMR to confirm substitution patterns and NOESY for stereochemical analysis. High-resolution mass spectrometry (HRMS) validates molecular weight .

- X-ray crystallography : Resolve crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .

- Computational modeling : Perform density functional theory (DFT) calculations to predict electronic distributions and reactive sites .

Q. What experimental designs are suitable for preliminary biological activity screening?

Adopt a tiered approach:

- In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase or kinase assays) using fluorogenic substrates. Include positive/negative controls to validate assay robustness .

- Dose-response studies : Use factorial design (e.g., 3×3 matrices) to evaluate concentration-dependent effects and synergies with other compounds .

- Data validation : Replicate experiments across independent batches to account for synthetic variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed biological activity data across different studies?

Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:

- Standardized protocols : Adopt consensus guidelines (e.g., OECD test protocols) for cytotoxicity or receptor binding assays .

- Batch analysis : Compare activity across multiple synthesis batches using LC-MS to correlate impurities with anomalous results .

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., solvent polarity, temperature) and design controlled experiments to isolate their effects .

Q. What advanced computational approaches can elucidate the mechanism of action for this compound?

- Molecular dynamics (MD) simulations : Model ligand-receptor interactions over time to identify binding stability and conformational changes .

- Quantum mechanics/molecular mechanics (QM/MM) : Study reaction pathways (e.g., sulfonamide hydrolysis) in enzymatic active sites .

- Machine learning : Train models on existing bioactivity datasets to predict off-target interactions or optimize lead derivatives .

Q. How can the synthesis route be modified to improve scalability without compromising yield?

- Flow chemistry : Transition batch reactions to continuous flow systems to enhance heat/mass transfer and reduce side reactions .

- Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Design of experiments (DoE) : Apply response surface methodology (RSM) to identify optimal reagent stoichiometry and temperature profiles .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., nitro to amino groups) and correlate changes with activity trends .

- Free-Wilson analysis : Quantitatively assess contributions of specific substituents to biological potency using regression models .

- Crystallographic docking : Overlay derivative structures with target protein pockets to rationalize SAR findings .

Methodological Frameworks

Q. How should researchers integrate theoretical frameworks into experimental studies of this compound?

- Conceptual alignment : Link hypotheses to established theories (e.g., Hammett substituent effects for electronic tuning) to guide synthetic modifications .

- Iterative refinement : Use computational predictions to prioritize experiments, then update models with empirical data .

- Critical analysis : Evaluate results against competing hypotheses (e.g., steric vs. electronic dominance in binding) to refine mechanistic understanding .

Q. What statistical methods are appropriate for analyzing heterogeneous datasets in structure-property studies?

- Multivariate analysis : Apply principal component analysis (PCA) to reduce dimensionality and identify latent variables influencing properties .

- Bayesian inference : Quantify uncertainty in parameter estimates (e.g., IC values) when data are sparse or noisy .

- Cluster analysis : Group compounds with similar properties to uncover non-linear trends in SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。